1-Ethynyl-4-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKBMZQCDBHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402209 | |

| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-31-7 | |

| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

An authoritative guide on the chemical properties, synthesis, and potential therapeutic applications of 1-Ethynyl-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry.

Introduction

This compound is a substituted aromatic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive ethynyl (B1212043) group and an electron-wielding trifluoromethyl moiety, makes it a versatile building block for the construction of complex organic molecules with desirable physicochemical and biological properties.

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, the incorporation of a -CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₃ | |

| Molecular Weight | 170.13 g/mol | |

| CAS Number | 705-31-7 | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 78-80 °C at 2 mmHg | |

| Density | 1.043 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4650 | |

| Synonyms | 4-Ethynylbenzotrifluoride, 4-(Trifluoromethyl)phenylacetylene, 4-Ethynyl-α,α,α-trifluorotoluene |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from 4-iodobenzotrifluoride (B1294960) and trimethylsilylacetylene (B32187), followed by desilylation.

Materials:

-

4-Iodobenzotrifluoride

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzotrifluoride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Solvent and Base Addition: Add anhydrous THF to dissolve the solids, followed by the addition of triethylamine (2-3 eq).

-

Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Coupled Product): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.

-

Desilylation: Dissolve the purified silylated compound in THF and treat with a 1M solution of TBAF in THF at 0 °C to room temperature. Monitor the reaction by TLC.

-

Final Work-up and Purification: Once the desilylation is complete, quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.2 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 3.19 (s, 1H).

¹³C NMR (101 MHz, CDCl₃): δ 132.3, 130.5 (q, J = 32.8 Hz), 126.3, 125.5 (q, J = 3.8 Hz), 123.8 (q, J = 272.5 Hz), 82.5, 78.5.

¹⁹F NMR (376 MHz, CDCl₃): δ -63.0.

Applications in Drug Development

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the trifluoromethyl group and the synthetic versatility of the ethynyl group.

The Role of the Trifluoromethyl Group

The -CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state at physiological pH.

-

Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.

Synthetic Utility of the Ethynyl Group

The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction for linking molecules.

-

Further Cross-Coupling Reactions: The ethynyl group can participate in further Sonogashira or other cross-coupling reactions to build more complex molecular scaffolds.

-

Heterocycle Synthesis: Alkynes are common precursors for the synthesis of a wide range of heterocyclic ring systems, which are prevalent in many drug molecules.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural motif is found in numerous compounds investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The 4-(trifluoromethyl)phenyl group is a common feature in many kinase inhibitors.

Kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate (B84403) group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, making them important drug targets. Research has shown that compounds incorporating the 4-(trifluoromethyl)phenyl ethynyl scaffold can exhibit inhibitory activity against several kinases, including Tropomyosin receptor kinases (TRKs), Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and Polo-like kinase 4 (PLK4).

A Representative Kinase Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway that can be a target for inhibitors. In this hypothetical pathway, an extracellular signal (e.g., a growth factor) activates a receptor tyrosine kinase (RTK), initiating a downstream signaling cascade that ultimately leads to cellular responses such as proliferation and survival. A small molecule inhibitor containing the this compound scaffold could potentially bind to the ATP-binding pocket of a downstream kinase (e.g., TRK, FAK, PAK4, or PLK4), preventing its activation and thereby blocking the signaling cascade.

Conclusion

This compound is a chemical compound of significant interest to researchers in drug discovery and materials science. Its synthesis is readily achieved through well-established methods like the Sonogashira coupling, and its unique combination of a reactive alkyne handle and a pharmacologically beneficial trifluoromethyl group makes it a valuable precursor for the development of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile molecule in the pursuit of new and improved pharmaceuticals. Further investigation into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to be a fruitful area of research.

An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery and Material Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-4-(trifluoromethyl)benzene, a key building block in modern organic synthesis. Its unique combination of a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl moiety makes it a valuable reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications, with a focus on drug discovery and material science.

Core Quantitative Data

A summary of the key quantitative and physical data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 170.13 g/mol | [1][2][3] |

| Molecular Formula | C₉H₅F₃ | [1][2] |

| CAS Number | 705-31-7 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 60 °C at 30 mmHg | |

| Density | 1.19 g/mL | |

| Refractive Index (n20/D) | 1.46 | |

| Purity | >98.0% (GC) | [1] |

Synthesis and Reactivity

This compound is a versatile building block primarily utilized in cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl ethynyl moiety into target molecules. The trifluoromethyl group enhances the chemical stability and modulates the electronic properties of the molecule, making it a valuable component in the design of bioactive compounds and functional materials.

Experimental Protocols

1. Synthesis of this compound via Sonogashira Coupling

This protocol describes a common method for the synthesis of this compound from 1-iodo-4-(trifluoromethyl)benzene and a protected acetylene (B1199291) source, followed by deprotection.

Materials:

-

1-Iodo-4-(trifluoromethyl)benzene

-

(Trimethylsilyl)acetylene (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), distilled

-

Tetrahydrofuran (THF), distilled

-

Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

-

Pentane

-

Magnesium sulfate (B86663) (MgSO₄)

-

Celite

Procedure:

-

To a reaction vessel, add 1-iodo-4-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.04 eq), and copper(I) iodide (0.04 eq).

-

Suspend the solids in a mixture of distilled THF and distilled triethylamine (1:1 v/v).

-

Degas the mixture for 10-15 minutes by bubbling nitrogen gas through the solution.

-

Add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture.

-

Seal the reaction vessel and heat to 40°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with pentane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture through a pad of Celite and concentrate the solvent under reduced pressure.

-

The crude product containing the silyl-protected alkyne is then deprotected. While the provided search results do not detail the deprotection step for this specific synthesis, a general method involves treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol.

-

Purify the final product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.

2. Sonogashira Cross-Coupling Reaction with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide or bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF, toluene)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq) and this compound (1.1-1.5 eq) in the chosen solvent.

-

Add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

-

Add the base (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC/MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diarylacetylene.

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol provides a general method for the copper-catalyzed "click" reaction between this compound and an organic azide (B81097) to form a 1,2,3-triazole.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., t-butanol/water, DMF/water)

Procedure:

-

Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1-0.2 eq).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.01-0.05 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting triazole product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This compound serves as a crucial starting material for introducing this valuable moiety into potential drug candidates.

Involvement in Signaling Pathways

While direct involvement of this compound in signaling pathways is not documented, its derivatives are of significant interest. For instance, compounds containing the trifluoromethylphenyl group have been investigated as inhibitors of critical signaling pathways in cancer. The Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, is one such target.[4]

Below is a simplified representation of the Hedgehog signaling pathway, which can be targeted by molecules synthesized using building blocks like this compound.

Caption: Simplified Hedgehog signaling pathway and a point of inhibition.

Applications in Material Science

The rigid, linear structure of the ethynyl group, combined with the unique properties imparted by the trifluoromethyl group, makes this compound an attractive building block for advanced materials.[2] It is used in the synthesis of:

-

Liquid Crystals: The rod-like shape of molecules derived from this compound can lead to liquid crystalline properties.

-

Organic Light-Emitting Diodes (OLEDs): The introduction of the trifluoromethylphenyl ethynyl group can tune the electronic and photophysical properties of organic semiconductors.

-

Fluorinated Polymers: Incorporation of this monomer can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers.

Conclusion

This compound is a high-value chemical intermediate with significant applications in both academic research and industrial development. Its utility in constructing complex organic molecules through robust and versatile reactions like the Sonogashira coupling and click chemistry underscores its importance. For researchers in drug discovery, it provides a gateway to novel therapeutics with potentially enhanced pharmacological profiles. In material science, it offers a means to fine-tune the properties of next-generation materials. The detailed protocols and data provided in this guide are intended to facilitate its effective use in these exciting and rapidly advancing fields.

References

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 1-ethynyl-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. The document details the widely employed Sonogashira coupling reaction and the alternative Corey-Fuchs reaction, offering step-by-step experimental procedures, quantitative data for comparison, and visualizations of the reaction pathways.

Core Synthesis Methodologies

Two principal routes have been established for the synthesis of this compound: the Sonogashira coupling of a halo-substituted trifluoromethylbenzene with an acetylene (B1199291) source, and the Corey-Fuchs homologation of 4-(trifluoromethyl)benzaldehyde (B58038).

Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This method is the most common approach for the synthesis of this compound. The general scheme involves the reaction of a 4-halobenzotrifluoride (typically iodo- or bromo-substituted) with a protected or unprotected acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1]

A common strategy involves a two-step sequence: the Sonogashira coupling of 4-iodobenzotrifluoride (B1294960) with a silyl-protected acetylene, such as trimethylsilylacetylene (B32187), followed by the removal of the silyl (B83357) protecting group.

Reaction Workflow:

Figure 1: Workflow for the Sonogashira synthesis of this compound.

Experimental Protocol: Sonogashira Coupling and Desilylation

Step 1: Synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (B1587411) [2]

-

Materials:

-

4-Iodobenzotrifluoride (2.0 g)

-

Bis(triphenylphosphine)palladium(II) dichloride (340 mg, 4 mol%)

-

Copper(I) iodide (56 mg, 4 mol%)

-

Tetrahydrofuran (B95107) (THF), distilled (10 mL)

-

Triethylamine (Et₃N) (10 mL)

-

Trimethylsilylacetylene (TMS-acetylene) (1.25 mL)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Pentane

-

-

Procedure:

-

In a reaction vessel, suspend 4-iodobenzotrifluoride, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in distilled THF and triethylamine.

-

Degas the mixture for 10 minutes by bubbling nitrogen gas through the solution.

-

Add trimethylsilylacetylene to the reaction mixture.

-

Seal the reaction vessel and heat the mixture to 40 °C for 4 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with pentane.

-

The combined organic layers are then processed for the desilylation step.

-

Step 2: Synthesis of this compound (Desilylation)

While the specific workup for the desilylation from the above protocol is not fully detailed, a general and effective method for removing the trimethylsilyl (B98337) (TMS) group involves treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727).

-

General Procedure using TBAF:

-

Dissolve the crude 1-[(trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in a suitable organic solvent like THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification is achieved by column chromatography.

-

-

General Procedure using Potassium Carbonate/Methanol:

-

Dissolve the crude silyl-protected alkyne in methanol.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it to yield the final product.

-

Quantitative Data for Sonogashira Route

| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| 1 | 4-Iodobenzotrifluoride | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂, CuI, TMS-acetylene, Et₃N, THF | Not explicitly stated for this step | - | [2] |

| 2 | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | This compound | TBAF or K₂CO₃/MeOH | - | >98.0% (GC) | [3] |

Note: The provided reference for the Sonogashira coupling proceeds directly to the desilylation without isolating the silylated intermediate, hence a yield for the first step is not provided.

Corey-Fuchs Reaction

An alternative approach to synthesize terminal alkynes is the Corey-Fuchs reaction.[4] This two-step process involves the conversion of an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[5] For the synthesis of this compound, the starting material would be 4-(trifluoromethyl)benzaldehyde.

Reaction Pathway:

Figure 2: Corey-Fuchs reaction pathway for the synthesis of this compound.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of 1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene [6]

-

Materials:

-

Triphenylphosphine (B44618) (PPh₃) (3.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

4-(Trifluoromethyl)benzaldehyde (1.0 eq)

-

Dichloromethane (B109758) (DCM), dry

-

-

Procedure:

-

To a solution of triphenylphosphine in dry dichloromethane at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide.

-

Stir the resulting mixture at 0 °C for approximately 15 minutes.

-

Add a solution of 4-(trifluoromethyl)benzaldehyde in dry dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to obtain the dibromo-olefin product.

-

Step 2: Synthesis of this compound [6]

-

Materials:

-

1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene (1.0 eq)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.9 eq)

-

Tetrahydrofuran (THF), dry

-

-

Procedure:

-

Dissolve the dibromo-olefin in dry tetrahydrofuran under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium to the cooled solution.

-

Stir the mixture at -78 °C for a specified time (typically 1-2 hours) and then allow it to warm to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data for Corey-Fuchs Route

| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| 1 | 4-(Trifluoromethyl)benzaldehyde | 1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene | CBr₄, PPh₃ | ~82% (general procedure) | - | [6] |

| 2 | 1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene | This compound | n-BuLi | High (not specified for this particular substrate) | - | [6] |

Note: The yields for the Corey-Fuchs reaction are based on a general procedure and may vary for the specific substrate.

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Data | Reference |

| ¹H NMR | Spectra available | [7] |

| ¹³C NMR | Spectra available | - |

| IR | Spectra available | [8] |

| Mass Spec. | Molecular Weight: 170.13 g/mol | [8] |

Conclusion

This guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols for both the Sonogashira coupling and the Corey-Fuchs reaction. The Sonogashira coupling, particularly when starting from 4-iodobenzotrifluoride and using a silyl-protected acetylene, is a well-established and high-yielding method. The Corey-Fuchs reaction offers a viable alternative, starting from the corresponding aldehyde. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided data and workflows are intended to assist researchers in the efficient and successful synthesis of this important chemical intermediate.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 7. Benzene, 1-ethynyl-4-fluoro-2-(trifluoroMethyl)-(1057670-05-9) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Ethynyl-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, 1-Ethynyl-4-(trifluoromethyl)benzene. This compound is of significant interest in medicinal chemistry and materials science due to the presence of both a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl substituent on the aromatic ring. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Molecular Structure

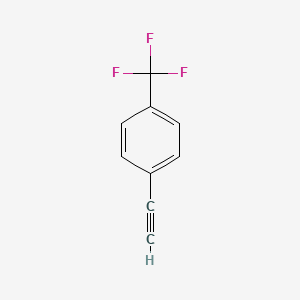

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) spectroscopic data for this compound. Infrared (IR) and mass spectrometry (MS) data were not available in the cited literature.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.56 | d | 0.4 | 4H (aromatic) | Chloroform-d |

| 3.09 | s | - | 1H (ethynyl) | Chloroform-d |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 132.32 | Aromatic C | Chloroform-d |

| 125.9 (q, J = 3.8 Hz) | Aromatic C | Chloroform-d |

| 125.30 | Aromatic C | Chloroform-d |

| 125.26 | Aromatic C | Chloroform-d |

| 123.8 (q, J = 272.2 Hz) | CF₃ | Chloroform-d |

| 82.8 | Ethynyl C | Chloroform-d |

| 77.9 | Ethynyl C-H | Chloroform-d |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent |

| -62.73 | Chloroform-d |

| -62.8 | Chloroform-d |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.

Materials:

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride

-

Copper(I) iodide

-

Triethylamine (B128534) (Et₃N)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Pentane

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Sonogashira Coupling: To a solution of 4-iodobenzotrifluoride (1.0 eq) in a mixture of triethylamine and THF, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) are added. The resulting mixture is degassed with nitrogen for 15 minutes. (Trimethylsilyl)acetylene (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with pentane. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

-

Desilylation: The crude product from the previous step is dissolved in dichloromethane. A 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.

-

Final Purification: The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford this compound as a colorless oil.

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthesis of this compound.

An In-depth Technical Guide to the Solubility of 1-Ethynyl-4-(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-(trifluoromethyl)benzene is a key building block in medicinal chemistry and materials science, valued for its unique structural and electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the terminal alkyne provides a versatile handle for synthetic transformations such as click chemistry and Sonogashira coupling. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a detailed overview of the predicted solubility profile of this compound, outlines a robust experimental protocol for its quantitative determination, and illustrates key logical and experimental workflows.

Introduction to this compound

This compound (CAS No. 705-31-7), also known as 4-ethynylbenzotrifluoride, is a colorless to light yellow liquid with a molecular formula of C₉H₅F₃ and a molecular weight of 170.13 g/mol .[1][2] Its structure features a benzene (B151609) ring substituted with a highly reactive ethynyl (B1212043) group and a strongly electron-withdrawing trifluoromethyl group. This combination of functional groups makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[3] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug candidates, making this compound highly relevant to drug development professionals.

Solubility Profile

As of the publication of this guide, specific quantitative solubility data for this compound across a range of organic solvents is not extensively documented in publicly available literature. However, a qualitative solubility profile can be predicted based on the well-established principle of "like dissolves like" and by comparing it to structurally similar compounds.

The molecule possesses a large non-polar trifluoromethylphenyl group, which suggests high solubility in non-polar and moderately polar organic solvents. The terminal alkyne is a relatively non-polar functional group. A close structural analog, phenylacetylene (B144264) (ethynylbenzene), is reported to be soluble in acetone (B3395972) and miscible with diethyl ether and ethanol, while being insoluble in water.[4] Given the enhanced lipophilicity imparted by the -CF₃ group, this compound is expected to exhibit excellent solubility in a wide array of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

The following table provides a predicted solubility profile. These predictions are intended as a guideline for solvent selection and should be confirmed by experimental determination.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane | Soluble / Miscible | The compound's non-polar aromatic structure will interact favorably with non-polar solvents via van der Waals forces. |

| Aromatic | Toluene, Benzene | Miscible | The phenyl group of the solute will have strong π-stacking interactions with aromatic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | Similar polarity and ability to engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Solvents are effective at solvating non-polar to moderately polar organic molecules. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The ketone's polarity can accommodate the aromatic ring, and it is a good solvent for phenylacetylene.[4] |

| Esters | Ethyl Acetate | Miscible | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble / Miscible | These solvents have strong dipoles capable of solvating a wide range of organic molecules. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | While the molecule cannot hydrogen-bond donate, the solvents can solvate the aromatic ring. Phenylacetylene is miscible in ethanol.[4] |

| Aqueous | Water | Insoluble | The compound is highly non-polar and lipophilic, making it immiscible with water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, a robust experimental methodology is required. The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the thermodynamic solubility of compounds.[5] Due to the volatility of this compound, quantification of the saturated solution is best performed using an instrumental analytical method such as High-Performance Liquid Chromatography (HPLC) rather than a gravimetric method.[6][7]

Materials and Equipment

-

This compound (solute, >98% purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE membrane, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure

Part A: Preparation of Saturated Solution

-

Addition of Solute and Solvent: Add approximately 1 mL of the chosen organic solvent to a glass vial. Add an excess amount of this compound to the vial. An excess is confirmed by the presence of a separate, undissolved liquid phase after equilibration.

-

Equilibration: Securely cap the vials. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitation: Shake the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

Part B: Sample Preparation and Analysis

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle, forming a distinct layer.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the withdrawn sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any microscopic undissolved droplets.

-

Dilution: Accurately dilute a known volume or weight of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area of the analyte to a pre-established calibration curve.

Part C: Calibration Curve Preparation

-

Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen mobile phase.

-

Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.

-

Analysis: Inject the standard solutions into the HPLC system and record the peak areas.

-

Plotting: Plot the peak area versus the concentration of the standard solutions and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

Calculation of Solubility

The concentration of the diluted sample is calculated using the regression equation from the calibration curve. The solubility (S) is then calculated by accounting for the dilution factor:

S (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration of the diluted sample determined by HPLC (in mg/mL).

-

DF is the dilution factor.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask HPLC method.

Caption: Workflow for solubility determination via the shake-flask HPLC method.

Structure-Property-Application Relationship

The utility of this compound in research and development stems directly from its molecular architecture. The diagram below illustrates the logical relationship between its structural components and its primary applications.

Caption: Structure-property-application relationships for the title compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. phenylacetylene [chemister.ru]

- 5. researchgate.net [researchgate.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Physical Characteristics of 1-Ethynyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(trifluoromethyl)benzene, a substituted aromatic hydrocarbon, is a key building block in modern organic synthesis. Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl group imparts unique chemical properties that are leveraged in various cross-coupling reactions and molecular architecture designs.[1] A thorough understanding of its physical properties is fundamental for its appropriate handling, storage, and application in research and development.

Physical Appearance and Properties

This compound is a clear liquid at room temperature.[1][2][3][4][5] Its color is typically described as ranging from colorless to light yellow or light orange.[1][2][3][4][5] The observed color can be an indicator of purity, with highly pure samples appearing colorless.

The compound is characterized by a set of well-defined physical constants that are crucial for its identification and use in controlled experimental settings. These properties are summarized in the table below.

Summary of Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₅F₃[1][3][6][7] |

| Molecular Weight | 170.13 g/mol [1][3][6][7] |

| Appearance | Colorless to light yellow to light orange clear liquid[1][2][3][4][5] |

| Boiling Point | 60 °C at 30 mmHg[1][5][7] 78-80 °C at 2 mmHg[8] |

| Density | 1.043 g/mL at 25 °C[8][9] 1.19 g/mL[1][5] |

| Refractive Index | n20/D 1.4650[8] n20D 1.46[1][5] |

| Purity | Typically ≥97% (GC)[1][2][3][4][8][9] |

| CAS Number | 705-31-7[1][2][6][7] |

Experimental Protocols

The determination of the physical properties of this compound, such as boiling point, density, and refractive index, follows standard experimental procedures in analytical chemistry. While specific instrument parameters may vary between laboratories, the underlying principles are well-established.

Boiling Point Determination: The boiling point is typically measured under reduced pressure to prevent decomposition of the compound at higher temperatures. A common method involves vacuum distillation, where the temperature of the vapor in equilibrium with the liquid is recorded at a specific pressure.

Density Measurement: The density is determined by measuring the mass of a known volume of the substance. This is often accomplished using a pycnometer or a digital density meter at a controlled temperature, commonly 25 °C.

Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read at a specific wavelength of light (typically the sodium D-line, 589 nm) and a controlled temperature (e.g., 20 °C).

Purity Analysis: The purity of this compound is most commonly assessed by gas chromatography (GC). This technique separates the compound from any impurities, and the relative peak areas provide a quantitative measure of its purity.

Logical Relationships in Synthesis

While there are no signaling pathways associated with this chemical compound, a logical workflow for its use in synthesis can be visualized. The following diagram illustrates a generalized workflow for a cross-coupling reaction involving this compound.

Caption: Generalized workflow for a cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 705-31-7 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 4-乙炔基-α,α,α-三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 705-31-7 Cas No. | 4-(Trifluoromethyl)phenylacetylene | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to Trifluoromethylated Phenylacetylenes for Researchers, Scientists, and Drug Development Professionals

Introduction: Trifluoromethylated phenylacetylenes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the phenylacetylene (B144264) scaffold imparts unique physicochemical properties that can enhance the therapeutic potential of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and biological applications of trifluoromethylated phenylacetylenes, with a focus on their relevance to drug discovery and development.

The trifluoromethyl group is a key pharmacophore in modern drug design, primarily due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] When introduced into a molecule, the -CF3 group can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1] Phenylacetylene, a rigid and linear scaffold, serves as a versatile building block for the construction of complex molecular architectures. The combination of these two moieties in trifluoromethylated phenylacetylenes results in compounds with promising applications in various therapeutic areas, including oncology and virology.

Physicochemical Properties of Trifluoromethylated Phenylacetylenes

The position of the trifluoromethyl group on the phenyl ring—ortho, meta, or para—influences the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.[3][4][5][6] A summary of the key physicochemical properties of ortho-, meta-, and para-trifluoromethylphenylacetylene is presented in Table 1.

| Property | o-(Trifluoromethyl)phenylacetylene | m-(Trifluoromethyl)phenylacetylene | p-(Trifluoromethyl)phenylacetylene |

| CAS Number | 704-41-6[7] | 705-30-6 | 705-31-7[8] |

| Molecular Formula | C₉H₅F₃ | C₉H₅F₃ | C₉H₅F₃ |

| Molecular Weight | 170.13 g/mol | 170.13 g/mol | 170.13 g/mol [8] |

| Boiling Point | Not specified | 146 °C[9] | 78 °C[10] |

| Density | 1.222 g/mL[7] | Not specified | 1.043 g/cm³[10] |

| Flash Point | 25 °C[7] | Not specified | 20 °C[10] |

| Appearance | Not specified | Not specified | Clear colorless to yellow liquid[1] |

Synthesis of Trifluoromethylated Phenylacetylenes: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient for the synthesis of trifluoromethylated phenylacetylenes.[14][15] Both traditional and copper-free Sonogashira protocols have been successfully employed.[14][16]

Experimental Protocol: Copper-Free Sonogashira Coupling of a Trifluoromethylated Aryl Halide with Phenylacetylene

This protocol is adapted from a general method for the copper-free Sonogashira coupling of aryl halides.[14]

Materials:

-

Trifluoromethylated aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene)

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [DTBNpP] Pd(crotyl)Cl)[14]

-

Base (e.g., Triethylamine (Et₃N) or 2,2,6,6-Tetramethylpiperidine (TMP))[14]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO))[14]

-

Schlenk flask and other standard glassware for air-sensitive reactions

-

Nitrogen or Argon gas supply

Procedure:

-

Preparation: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the trifluoromethylated aryl halide (1.0 eq) in the anhydrous solvent.

-

Addition of Reagents: To the solution, add the palladium catalyst (e.g., 2.5 mol % [DTBNpP] Pd(crotyl)Cl) and the base (e.g., 2.0 eq TMP).[14]

-

Addition of Alkyne: Add phenylacetylene (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Some reactions may require gentle heating to proceed to completion.[14]

-

Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated phenylacetylene.

Below is a diagram illustrating the general workflow for the synthesis of trifluoromethylated phenylacetylenes via Sonogashira coupling.

Biological Activities and Applications in Drug Development

Trifluoromethylated phenylacetylenes have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The trifluoromethyl group can enhance the anticancer activity of a compound by increasing its ability to penetrate cell membranes and by improving its metabolic stability, leading to a longer duration of action.[1][10]

Enzyme Inhibition and Anticancer Activity

Numerous studies have demonstrated the potent enzyme inhibitory and anticancer activities of various trifluoromethylated compounds.[1][10][17] For instance, derivatives of trifluoromethyl-substituted pyrimidines have shown significant antiviral and antifungal activities.[18] In the context of cancer, trifluoromethylated compounds have been reported to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[7][19][20][21][22][23][24][25][26][27]

While direct evidence for the modulation of these pathways by trifluoromethylated phenylacetylenes is still emerging, the known activities of structurally related compounds suggest a high probability of similar mechanisms of action. For example, 2-phenylnaphthalene (B165426) derivatives have been shown to inhibit pro-inflammatory mediators by downregulating the MAPK/NF-κB pathway.[7] Given the structural similarities, it is plausible that trifluoromethylated phenylacetylenes could exert their anticancer effects through the inhibition of kinases within these critical signaling cascades.

Hypothesized Signaling Pathway Inhibition

Based on the available literature for structurally related compounds, a hypothesized mechanism of action for a trifluoromethylated phenylacetylene derivative as a kinase inhibitor is presented below. This diagram illustrates the potential inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Conclusion

Trifluoromethylated phenylacetylenes represent a valuable class of compounds for drug discovery and development. Their unique physicochemical properties, conferred by the trifluoromethyl group, make them attractive candidates for the design of potent and selective therapeutic agents. The well-established Sonogashira coupling reaction provides a robust and versatile method for their synthesis. While further research is needed to fully elucidate the specific biological mechanisms of action for this class of compounds, the existing evidence strongly suggests their potential as inhibitors of key signaling pathways implicated in diseases such as cancer. This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of trifluoromethylated phenylacetylenes in their own research endeavors.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3',5'-Bis(trifluoromethyl)phenyl acetylene | 88444-81-9 | FB87014 [biosynth.com]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 19. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 21. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 23. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-Ethynyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The incorporation of the trifluoromethyl (CF₃) group into organic molecules is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] 1-Ethynyl-4-(trifluoromethyl)benzene is a key building block that allows for the introduction of a trifluoromethylated arylalkyne moiety, a structural motif present in various biologically active compounds, including kinase inhibitors.[4][5]

These application notes provide detailed protocols for the Sonogashira coupling of this compound with various aryl halides, a summary of representative reaction data, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The following tables summarize quantitative data from representative Sonogashira coupling reactions involving this compound and other structurally relevant alkynes with a variety of aryl halides.

Table 1: Sonogashira Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 5 | 95 |

| 2 | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 6 | 92 |

| 3 | 1-Bromo-4-cyanobenzene | PdCl₂(PPh₃)₂ / X-Phos | K₂CO₃ | CH₃CN | 110 | 16 | 92 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / X-Phos | K₂CO₃ | CH₃CN | 110 | 16 | - |

| 5 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | rt | 48 | - |

| 6 | 4-Iodotoluene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | flow | 60-75 |

| 7 | 4-Iodobenzaldehyde | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | flow | 75 |

Yields are isolated yields unless otherwise noted. "rt" denotes room temperature. "-" indicates data not available in the cited sources.

Table 2: Copper-Free Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 18 | 97 |

| 2 | 2,6-Dibromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | rt | 48 | 60-70 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | rt | 48 | - |

Yields are isolated yields. "rt" denotes room temperature. "-" indicates data not available in the cited sources.

Experimental Protocols

The following are detailed protocols for performing the Sonogashira coupling reaction with this compound.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the palladium-catalyzed, copper(I)-co-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (B128534) (Et₃N) (3.0 mmol)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or toluene) (5-10 mL)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add the anhydrous, degassed solvent (5-10 mL) via syringe.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst formation.

-

Add triethylamine (3.0 mmol) followed by this compound (1.2 mmol) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or heat as required (see Table 1 for specific conditions). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts and simplifying purification.[6]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, X-Phos) (0.04 mmol, 4 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine) (2.0 mmol)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) (5-10 mL)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

-

Add the anhydrous, degassed solvent (5-10 mL) via syringe.

-

Add this compound (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.

Caption: Catalytic cycles of the Sonogashira reaction.

General Experimental Workflow

This diagram outlines the typical workflow for a Sonogashira coupling reaction followed by purification.

Caption: General workflow for Sonogashira coupling.

Application in Drug Discovery: Kinase Inhibitor Signaling Pathway

Diarylacetylene scaffolds are prevalent in kinase inhibitors. The product of a Sonogashira coupling with this compound could potentially inhibit signaling pathways implicated in cancer, such as the PI3K/Akt pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

Application Notes and Protocols for 1-Ethynyl-4-(trifluoromethyl)benzene in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(trifluoromethyl)benzene is a versatile terminal alkyne building block extensively utilized in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The presence of the trifluoromethyl group imparts unique properties to the resulting triazole products, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making this reagent highly valuable in drug discovery, materials science, and bioconjugation. These application notes provide a comprehensive overview of its utility, supported by detailed experimental protocols and quantitative data.

Key Applications

The primary application of this compound lies in its efficient reaction with a wide array of azides to form stable 1,4-disubstituted 1,2,3-triazoles. This robust linkage is a key feature in several advanced applications:

-

Drug Discovery: The trifluoromethylphenyl triazole moiety serves as a crucial pharmacophore in the development of novel therapeutic agents. It is incorporated into molecules designed to exhibit a range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The trifluoromethyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

-

Materials Science: In materials science, this compound is used in the synthesis of functional polymers and liquid crystals. The rigid triazole linkage and the properties of the trifluoromethyl group contribute to enhanced thermal stability and specific electro-optical properties in the resulting materials. For instance, its incorporation into polymer network liquid crystals has been shown to reduce operating voltage and hysteresis.[1]

-

Bioconjugation and PET Imaging: this compound and its derivatives are employed as synthons for the radiolabeling of biomolecules for Positron Emission Tomography (PET) imaging. The alkyne group allows for the "clicking" of a radiolabeled tag onto azide-modified peptides, proteins, or other biologically relevant molecules, enabling non-invasive in vivo imaging.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from representative click chemistry reactions and applications involving this compound and its analogs.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Yields

| Azide (B81097) Reactant | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzyl azide | CuI / Cyrene™ | 12 h | 30 °C | 89-96% (analogous reaction) | [4] |

| Azido-functionalized RGD peptide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) / DMF, H₂O | 15 min | Room Temp. | High (Radiochemical) | [2][3] |

| Azido-functionalized cRGD peptide | CuSO₄·5H₂O, Sodium Ascorbate / DMF, H₂O | 15 min | Room Temp. | High (Radiochemical) | [2][3] |

| 2-Azido-2-deoxy-d-glucose | CuSO₄·5H₂O, Sodium Ascorbate / DMF, H₂O | 15 min | Room Temp. | High (Radiochemical) | [2][3] |

Table 2: Properties of Materials Synthesized Using this compound

| Material | Property Measured | Value | Reference |

| Polymer Network Liquid Crystal | Operating Voltage Reduction | 51.5% | [1] |

| Polymer Network Liquid Crystal | Hysteresis Reduction | to 0.38 V | [1] |

Table 3: Biological Activity of Triazoles Derived from Trifluoromethyl-containing Alkynes

| Compound | Biological Activity | Target/Assay | IC₅₀/EC₅₀/Ki | Reference |

| [¹⁸F]BTFP-PEG-cRGD | Tumor Uptake (PET Imaging) | U87 MG Xenograft | 5.19 ± 0.42 %ID/g | [3] |

| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole | Antinociceptive | Formalin test (inflammatory phase) | Effective at 20 mg/kg | [1] |

| 1-O-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-mollugin | Anticancer | A549 (lung cancer) cell line | 15% Yield (synthesis) |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and a generic azide.

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Deionized water

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in a minimum amount of deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in a minimum amount of deionized water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Radiosynthesis of a Peptide-Based PET Tracer (Adapted)

This protocol is adapted from the synthesis of RGD-based PET tracers using a trifluoromethyl-containing alkyne synthon for bioconjugation.[2][3]

Materials:

-

Azide-functionalized peptide (e.g., N₃-PEG-RGD)

-

[¹⁸F]this compound (as the radiolabeled synthon)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethylformamide (DMF)

-

Deionized water

-

Solid-phase extraction (SPE) cartridge for purification

Procedure:

-

To a solution of the azide-functionalized peptide in a mixture of DMF and water, add a pre-mixed solution of CuSO₄·5H₂O and THPTA.

-

Add a freshly prepared solution of sodium ascorbate.

-

Introduce the [¹⁸F]this compound solution to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 15-30 minutes.

-

Quench the reaction and purify the radiolabeled peptide using a suitable SPE cartridge.

-

Elute the final product, perform quality control (e.g., radio-TLC, HPLC), and formulate for in vivo studies.

Diagrams

Caption: General workflow of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Experimental workflow for bioconjugation and PET tracer development.

Caption: Proposed signaling pathway for the antinociceptive effects of a triazole derivative.

References

- 1. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives | MDPI [mdpi.com]

The Strategic Application of 1-Ethynyl-4-(trifluoromethyl)benzene in the Synthesis of Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Ethynyl-4-(trifluoromethyl)benzene, a versatile building block in modern pharmaceutical synthesis. Its unique structural features—a reactive terminal alkyne and an electron-withdrawing trifluoromethyl group—make it a valuable reagent for the construction of complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors.

Introduction

This compound is a key starting material in the synthesis of a variety of pharmacologically active compounds.[1][2][3] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the ethynyl (B1212043) group serves as a versatile handle for forming carbon-carbon and carbon-heteroatom bonds through reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3][4] These reactions are fundamental in medicinal chemistry for the rapid assembly of compound libraries for high-throughput screening and the synthesis of targeted therapeutics.

Applications in Pharmaceutical Synthesis

The primary applications of this compound in drug discovery and development include:

-